molecular formula C26H29N5O2 B10920500 1-benzyl-2,3-dimethyl-N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide

1-benzyl-2,3-dimethyl-N-[1-methyl-5-(propylcarbamoyl)-1H-pyrazol-4-yl]-1H-indole-5-carboxamide

Cat. No.: B10920500
M. Wt: 443.5 g/mol
InChI Key: NHRDQIAVHOTHAE-UHFFFAOYSA-N
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Description

1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural and synthetic products due to their diverse biological activities and applications in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indolisation reaction, which is a robust and high-yielding process . This reaction typically involves the condensation of aryl hydrazines with ketones under acidic conditions, followed by N-alkylation to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indolisation process to ensure high yield and purity. This could include the use of microwave irradiation to reduce reaction times and the implementation of one-pot, multi-step regimens to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups .

Mechanism of Action

The mechanism of action of 1-BENZYL-2,3-DIMETHYL-N~5~-{1-METHYL-5-[(PROPYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to various receptors, potentially modulating their activity . This can lead to a range of biological effects, depending on the specific targets involved.

Properties

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

IUPAC Name

1-benzyl-2,3-dimethyl-N-[1-methyl-5-(propylcarbamoyl)pyrazol-4-yl]indole-5-carboxamide

InChI

InChI=1S/C26H29N5O2/c1-5-13-27-26(33)24-22(15-28-30(24)4)29-25(32)20-11-12-23-21(14-20)17(2)18(3)31(23)16-19-9-7-6-8-10-19/h6-12,14-15H,5,13,16H2,1-4H3,(H,27,33)(H,29,32)

InChI Key

NHRDQIAVHOTHAE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4

Origin of Product

United States

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